Actinocinedioyl[cyclo(L-Thr*-D-aIle-N-methyl Gly-N-methyl Gly-N-methyl-L-Val-)]cyclo(L-Thr*-D-aIle-L
Actinocinedioyl[cyclo(L-Thr*-D-aIle-N-methyl Gly-N-methyl Gly-N-methyl-L-Val-)]cyclo(L-Thr*-D-aIle-L
Brand Name:
Vulcanchem
CAS No.:
1402-47-7
VCID:
VC0072210
InChI:
InChI=1S/C62H88N12O16/c1-18-30(7)43-59(84)71(15)25-38(75)69(13)26-39(76)72(16)49(28(3)4)61(86)88-34(11)45(56(81)65-43)67-54(79)36-23-22-32(9)52-47(36)64-48-41(42(63)51(78)33(10)53(48)90-52)55(80)68-46-35(12)89-62(87)50(29(5)6)73(17)40(77)27-70(14)58(83)37-21-20-24-74(37)60(85)44(31(8)19-2)66-57(46)82/h22-23,28-31,34-35,37,43-46,49-50H,18-21,24-27,63H2,1-17H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80)/t30-,31-,34+,35+,37-,43+,44+,45-,46-,49-,50-/m0/s1
SMILES:
CCC(C)C1C(=O)N(CC(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)NC5C(OC(=O)C(N(C(=O)CN(C(=O)C6CCCN6C(=O)C(NC5=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C)C
Molecular Formula:
C62H88N12O16
Molecular Weight:
1257.454
Actinocinedioyl[cyclo(L-Thr*-D-aIle-N-methyl Gly-N-methyl Gly-N-methyl-L-Val-)]cyclo(L-Thr*-D-aIle-L
CAS No.: 1402-47-7
Main Products
VCID: VC0072210
Molecular Formula: C62H88N12O16
Molecular Weight: 1257.454
CAS No. | 1402-47-7 |
---|---|
Product Name | Actinocinedioyl[cyclo(L-Thr*-D-aIle-N-methyl Gly-N-methyl Gly-N-methyl-L-Val-)]cyclo(L-Thr*-D-aIle-L |
Molecular Formula | C62H88N12O16 |
Molecular Weight | 1257.454 |
IUPAC Name | 2-amino-9-N-[(3S,12R,15S,16R)-12-[(2S)-butan-2-yl]-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-1-N-[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide |
Standard InChI | InChI=1S/C62H88N12O16/c1-18-30(7)43-59(84)71(15)25-38(75)69(13)26-39(76)72(16)49(28(3)4)61(86)88-34(11)45(56(81)65-43)67-54(79)36-23-22-32(9)52-47(36)64-48-41(42(63)51(78)33(10)53(48)90-52)55(80)68-46-35(12)89-62(87)50(29(5)6)73(17)40(77)27-70(14)58(83)37-21-20-24-74(37)60(85)44(31(8)19-2)66-57(46)82/h22-23,28-31,34-35,37,43-46,49-50H,18-21,24-27,63H2,1-17H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80)/t30-,31-,34+,35+,37-,43+,44+,45-,46-,49-,50-/m0/s1 |
Standard InChIKey | QZHOBUKTWCTIMK-NVJDOSFMSA-N |
SMILES | CCC(C)C1C(=O)N(CC(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)NC5C(OC(=O)C(N(C(=O)CN(C(=O)C6CCCN6C(=O)C(NC5=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C)C |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume